molecular formula C17H24Cl2N4 B12731741 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride CAS No. 118269-78-6

3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride

Cat. No.: B12731741
CAS No.: 118269-78-6
M. Wt: 355.3 g/mol
InChI Key: VNFPPBAUIPFKFI-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C17H22N4·2HCl and a molecular weight of 355.31 . This compound is known for its complex structure, which includes a pyridazine ring, a phenyl group, and a pyrrolidine moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Unfortunately, specific details on industrial production methods are not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include other pyridazine derivatives with similar structural features. Examples include:

  • 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride
  • 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, free base

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

118269-78-6

Molecular Formula

C17H24Cl2N4

Molecular Weight

355.3 g/mol

IUPAC Name

4-methyl-6-phenyl-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C17H22N4.2ClH/c1-14-13-16(15-7-3-2-4-8-15)19-20-17(14)18-9-12-21-10-5-6-11-21;;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20);2*1H

InChI Key

VNFPPBAUIPFKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCCC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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